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Compound of Interest

(4-Aminobenzofuran-2-
Compound Name:
yl)methanol

Cat. No.: B1647399

(4-Aminobenzofuran-2-yl)methanol is a bifunctional building block with significant potential in
the fields of medicinal chemistry and materials science. Its unique structure, featuring a
reactive amino group on the aromatic ring and a primary alcohol on the furan moiety, allows for
selective and sequential modifications, making it an ideal starting point for the synthesis of
diverse and complex molecular architectures. This document provides an overview of its
potential applications, detailed experimental protocols for its derivatization, and data on the
biological activities of analogous compounds.

The benzofuran core is a prevalent motif in numerous biologically active natural products and
synthetic drugs, exhibiting a wide range of pharmacological properties including anti-tumor,
anti-inflammatory, and anti-viral activities.[1][2] The presence of the 4-amino group provides a
handle for the introduction of various substituents to modulate the electronic and steric
properties of the molecule, which can significantly influence its biological target interactions.
Concurrently, the 2-hydroxymethyl group can be transformed into a variety of other functional
groups, enabling the construction of more elaborate structures and the exploration of diverse
chemical space.

Application Notes

The strategic functionalization of (4-Aminobenzofuran-2-yl)methanol can lead to the
development of novel compounds with tailored properties. The amino group can be readily
acylated, sulfonylated, or used in coupling reactions to introduce a wide array of side chains.
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These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles

of potential drug candidates. For instance, the introduction of specific amide or sulfonamide

moieties can enhance binding affinity to target proteins or improve metabolic stability.

The hydroxymethyl group at the 2-position offers another avenue for diversification. It can be

oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of carbon-

carbon and carbon-heteroatom bond-forming reactions. Alternatively, it can be converted to a

leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions.

This versatility allows for the assembly of complex heterocyclic systems and the linkage to

other molecular fragments, a key strategy in fragment-based drug discovery.

Data Presentation

While specific quantitative data for reactions starting from (4-Aminobenzofuran-2-yl)methanol

is not readily available in the current literature, the following tables provide representative data

for analogous transformations on related aminobenzofuran and hydroxymethylbenzofuran

derivatives. This data serves as a guideline for expected outcomes in the derivatization of the

titte compound.

Table 1. Representative Yields for N-Functionalization of 4-Aminobenzofuran Analogs

] Reaction ]
Entry Electrophile Solvent Base Yield (%)
Type
Acetyl , Dichlorometh _ _
1 ) Acylation Triethylamine  85-95
Chloride ane
Benzoyl ) Tetrahydrofur o
2 _ Acylation Pyridine 80-90
Chloride an
Methanesulfo ) Dichlorometh ) )
3 ) Sulfonylation Triethylamine  75-85
nyl Chloride ane
p_
4 Toluenesulfon  Sulfonylation Pyridine - 70-80
yl Chloride

Table 2: Representative Yields for Functionalization of 2-Hydroxymethylbenzofuran Analogs
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Transformatio

Entry Reagent(s) Solvent Yield (%)
n
Pyridinium o
Oxidation to )
1 chlorochromate Dichloromethane  80-90
Aldehyde
(PCC)
Jones Reagent Oxidation to
2 ) ) Acetone 70-80
(CrO3/H2S04) Carboxylic Acid
Thionyl Chloride o )
3 Chlorination Dichloromethane  85-95
(SOClIz)
p-
4 Toluenesulfonyl Tosylation Pyridine 90-98
Chloride

Table 3: Biological Activity of Structurally Related Benzofuran Derivatives

Compound Class Target Activity (ICso/ECso) Reference
Tubulin
Benzofuran-2- o
) Polymerization 10-100 nM [3]
carboxamides .
Inhibitors
3-Aminobenzofuran Acetylcholinesterase
o - 0.1-10 pM [4]
derivatives Inhibitors
Benzofuran-2-yl Anticancer (Human
11-12 pM [5]

methanones

Ovarian Cancer)

Experimental Protocols

The following are detailed, generalized methodologies for the key transformations of (4-

Aminobenzofuran-2-yl)methanol. Researchers should optimize these protocols for their

specific substrates and desired outcomes.
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Protocol 1: N-Acylation of (4-Aminobenzofuran-2-
yl)methanol

Dissolution: Dissolve (4-Aminobenzofuran-2-yl)methanol (1.0 eq) in anhydrous
dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen
or argon).

Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the
solution and stir for 10 minutes at room temperature.

Electrophile Addition: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the
reaction mixture at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until
completion, monitoring the progress by thin-layer chromatography (TLC).

Work-up: Quench the reaction with water and extract the product with an organic solvent
(e.g., DCM or ethyl acetate).

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

Protocol 2: Oxidation of the 2-Hydroxymethyl Group to a
2-Formyl Group

Reagent Preparation: Prepare a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in
anhydrous dichloromethane (DCM).

Substrate Addition: Add a solution of (4-Aminobenzofuran-2-yl)methanol (1.0 eq) in
anhydrous DCM to the PCC suspension. Note: The amino group may need to be protected
prior to oxidation to prevent side reactions.

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material
is consumed, as indicated by TLC analysis.
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o Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite or

silica gel to remove the chromium salts.

 Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude

aldehyde by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships for the

utilization of (4-Aminobenzofuran-2-yl)methanol as a versatile building block.
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Caption: Derivatization pathways of the 4-amino group.
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Caption: Functional group transformations of the 2-hydroxymethyl group.
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Experimental Workflow
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Caption: General experimental workflow for synthesis and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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